FXR Antagonism: Lithocholate Opposes the Activity of All Major Bile Acids
In contrast to the four other major human bile acids—chenodeoxycholate (CDCA), deoxycholate (DCA), cholate (CA), and ursodeoxycholate (UDCA)—which all act as FXR agonists, lithocholate (LCA) is a documented FXR antagonist [1]. In a BSEP promoter-driven luciferase assay, CDCA, DCA, CA, and UDCA increased activity by 25-, 20-, 18-, and 8-fold, respectively [1]. Conversely, LCA strongly decreases BSEP expression and antagonizes CDCA-induced FXR activation in vitro with an IC50 of 1 μM [2].
| Evidence Dimension | FXR Activation of BSEP Promoter (Fold Increase) |
|---|---|
| Target Compound Data | Decreases expression; acts as antagonist (IC50=1 μM vs CDCA activation) |
| Comparator Or Baseline | CDCA: 25-fold; DCA: 20-fold; CA: 18-fold; UDCA: 8-fold |
| Quantified Difference | Opposite regulatory direction (antagonism vs. agonism) |
| Conditions | In vitro FXR co-activator association assay and BSEP promoter-driven luciferase assay in HepG2 cells |
Why This Matters
This unique, opposite action on a key bile acid receptor means sodium lithocholate is essential for studying FXR antagonism and cannot be substituted with any other common bile salt.
- [1] Lew JL, Zhao A, Yu J, Huang L, De Pedro N, Peláez F, et al. The farnesoid X receptor controls gene expression in a ligand- and promoter-selective fashion. J Biol Chem. 2004;279(10):8856-8861. View Source
- [2] Yu J, Lo JL, Huang L, Zhao A, Metzger E, Adams A, et al. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity. J Biol Chem. 2002;277(35):31441-31447. View Source
